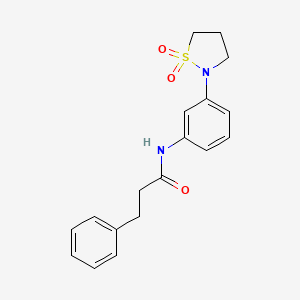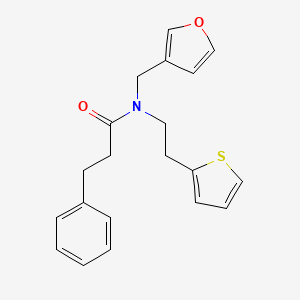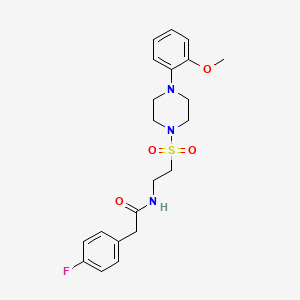
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide” seems to be a derivative of isothiazolidin-3-one123. Isothiazolidin-3-one derivatives are known for their diverse applications in scientific research45.
Synthesis Analysis
The synthesis of such compounds is not explicitly mentioned in the search results. However, similar compounds have been noted for their unique structure and properties, making them valuable for drug discovery, catalysis, and material science45.Molecular Structure Analysis
The molecular structure of the specific compound was not found. However, similar compounds have unique structures that allow for diverse experimentation67.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the search results. However, similar compounds have been noted for their potential applications in various scientific research fields458.Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the search results. However, similar compounds have been noted for their unique properties that make them suitable for various applications4510.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds derived from 3-phenylpropane hydrazide, including N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides, have demonstrated promising antibacterial and antifungal activities. Compounds with para substitution, specifically compound 3a, 4a, and 4b, were identified as particularly potent in this aspect (Fuloria et al., 2009).
Anticancer Potential
Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, have been synthesized and evaluated against human cancer cell lines. Notably, compounds exhibited notable cytotoxicity against ovarian and oral cancers, suggesting potential utility in anticancer drug design (Vivek Kumar et al., 2009).
Chemoselective Reactions
The compound N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, which contains three nucleophilic centers, has shown interesting reactivity against dihaloalkanes and aldehydes, leading to chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines. This reactivity has been explained through ab initio calculations, providing insights into its chemical behavior (Hajji et al., 2002).
Antibacterial and Antifungal Activities
Various derivatives of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide have been synthesized and evaluated for their antibacterial and antifungal activities. Preliminary results indicate promising antibacterial potential, warranting further consideration as antimicrobials (Patel & Dhameliya, 2010).
Safety And Hazards
The safety and hazards associated with this specific compound are not mentioned in the search results. However, similar compounds are noted to be for research use only and not intended for human or veterinary use7.
Zukünftige Richtungen
The future directions for this specific compound are not available in the search results. However, similar compounds have been noted for their diverse applications in scientific research, suggesting potential future directions in drug discovery, catalysis, and material science41112.
Please note that this analysis is based on the available information and may not fully represent the specific compound you asked about. For a more accurate and comprehensive analysis, please refer to scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(11-10-15-6-2-1-3-7-15)19-16-8-4-9-17(14-16)20-12-5-13-24(20,22)23/h1-4,6-9,14H,5,10-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENUALCJKNTUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2543698.png)
![4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One](/img/structure/B2543699.png)
![7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2543701.png)
![2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2543702.png)




![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)